molecular formula C15H19NO4 B576059 Acide 1-[(benzyloxy)carbonyl]-3-méthylpipéridine-3-carboxylique CAS No. 174543-78-3

Acide 1-[(benzyloxy)carbonyl]-3-méthylpipéridine-3-carboxylique

Numéro de catalogue: B576059
Numéro CAS: 174543-78-3
Poids moléculaire: 277.32
Clé InChI: VTRVUNGMWPPWGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.
BenchChem offers high-quality 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 89391-18-4

The compound features a piperidine ring with a benzyloxycarbonyl group, which contributes to its reactivity and biological activity.

Synthesis of Pharmaceutical Intermediates

1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting different diseases.

Antidepressant Research

Research has indicated that compounds related to this structure may exhibit antidepressant properties. For example, tricyclic antidepressants, which share structural similarities, have been shown to influence neurotransmitter levels in the brain, providing insights into potential applications for mood disorders .

Antimicrobial Activity

Studies have demonstrated that derivatives of piperidine compounds can possess significant antimicrobial activity. The benzyloxycarbonyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical IntermediatesUsed in the synthesis of various drugs, enhancing therapeutic efficacy.
Antidepressant ResearchPotential use in developing new antidepressants based on structural analogs.
Antimicrobial ActivityExhibits antimicrobial properties; potential for new antibiotic development.
Enzyme InhibitionMay inhibit enzymes involved in disease pathways, similar to known tricyclic compounds.

Case Study 1: Synthesis of Novel Antidepressants

A study explored the synthesis of new antidepressants based on the piperidine scaffold. Researchers modified the benzyloxycarbonyl group to enhance binding affinity to serotonin receptors, leading to promising candidates for further development .

Case Study 2: Antimicrobial Testing

In another study, derivatives of 1-[(benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid were tested against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus, suggesting potential clinical applications in treating bacterial infections .

Activité Biologique

1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, also known by its CAS number 89391-18-4, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 89391-18-4

Research indicates that compounds similar to 1-[(benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid often interact with various neurotransmitter systems, particularly the dopamine receptors. The compound has been studied for its potential as a D4 receptor antagonist, which plays a crucial role in modulating dopaminergic signaling pathways relevant to neuropsychiatric disorders.

Biological Activity and Pharmacological Profile

The biological activity of this compound has been characterized through various studies, focusing on its receptor binding affinity and selectivity. Below is a summary of findings related to its activity:

Study Target Binding Affinity (Ki) Notes
D4 Dopamine Receptor205.9 nMSelective against D1-3,5 receptors.
D4 Dopamine Receptor169 nMImproved activity with additional fluorine substitution.
D4 Dopamine Receptor135 nMMethyl group addition enhanced potency.

Study 1: D4R Antagonism

In a focused study on the compound’s antagonistic effects on the D4 dopamine receptor, it was found that modifications to the benzyloxy group significantly influenced binding affinity. The introduction of electron-withdrawing groups enhanced selectivity and potency against the D4 receptor while minimizing interaction with other dopamine receptors.

Study 2: Metabolic Stability

A metabolic stability assessment revealed that while 1-[(benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid exhibited good free fraction in plasma, it showed instability in liver microsomes due to N-dealkylation as a primary metabolic pathway. This finding suggests potential challenges in developing this compound for therapeutic use due to rapid metabolism .

Pharmacokinetics

Pharmacokinetic studies have shown that the compound is a substrate for P-glycoprotein (P-gp), indicating potential implications for its absorption and distribution within biological systems. The Log Po/w values suggest moderate lipophilicity, which may influence its ability to cross biological membranes effectively.

Parameter Value
Log Kp (skin permeation)-6.74 cm/s
Log Po/w (iLOGP)2.18
P-gp substrateYes

Propriétés

IUPAC Name

3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRVUNGMWPPWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692938
Record name 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174543-78-3
Record name 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a −78° C. solution of the product of Example 45A (6.0 g, 20.6 mmoles) in THF (50 mL) was added a solution of lithium bis(trimethylsilyl)amide (1.0 M in THF, 22.7 mmoles). After 35 min, iodomethane (1.4 mL, 22.7 mmoles) was added and the reaction was slowly warmed to room temperature and stirred overnight. The reaction was quenched with aqueous sat. ammonium chloride and extracted with Et2O. The organic layer was then rinsed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography employing a solvent gradient (hexane→65:35 hexane:EtOAc). The resulting ester was hydrolyzed overnight at room temperature in THF (15 mL), H2O (10 mL), and EtOH (15 mL) with NaOH (2.5 g). The solution was concentrated under vacuum; the residue was dissolved in saturated ammonium chloride; and, the solution was extracted with ethyl acetate (3×). The combined ethyl acetate extracts were dried over sodium sulfate, filtered, and concentrated under vacuum to yield the title compound as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
22.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 1-benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (3.0 g, 10.0 mmol) in ethanol (15 mL) was added LiOH (15.0 mL, 30.1 mmol), and the reaction mixture was stirred at 86° C. for 1 hour. The ethanol was removed, and ether (30 mL) was added. The aqueous layer was separated and acidified with saturated potassium hydrogen sulfate to a pH of about 3 to about 4, extracted with ethyl acetate (50 mL), and washed with brine and dried over sodium sulfate. After removal of the solvent, 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid (2.6 g, 92% yield) was isolated as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

LiOH (15.0 mL, 30.1 mmol) was added to 1-benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (3.0 g, 10.0 mmol) in ethanol (15 mL), and the reaction mixture was stirred at 86° C. for 1 hour. The ethanol was removed, and ether (30 mL) was added. The aqueous layer was separated and acidified with saturated potassium hydrogen sulfate to a pH of about 3 to about 4, extracted with ethyl acetate (50 mL), washed with brine and dried over sodium sulfate. After removal of the solvent, 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid (2.6 g, 92% yield) was isolated as an oil.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a −78° C. solution of the product of Example 45A (6.0 g, 20.6 mmoles) in THF (50 mL) was added a solution of lithium bis(trimethlylsilyl)amide (1.0 M in THF, 22.7 mmoles). After 35 min, iodomethane (1.4 mL, 22.7 mmoles) was added and the reaction was slowly warmed to room temperature and stirred overnight. The reaction was quenched with aqueous sat. ammonium chloride and extracted with Et2O. The organic layer was then rinsed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography employing a solvent gradient (hexane→65:35 hexane:EtOAc). The resulting ester was hydrolyzed overnight at room temperature in THF (15 mL), H2O (10 mL), and EtOH (15 mL) with NaOH (2.5 g). The solution was concentrated under vacuum; the residue was dissolved in saturated ammonium chloride; and, the solution was extracted with ethyl acetate (3×). The combined ethyl acetate extracts were dried over sodium sulfate, filtered, and concentrated under vacuum to yield the title compound as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
lithium bis(trimethlylsilyl)amide
Quantity
22.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.